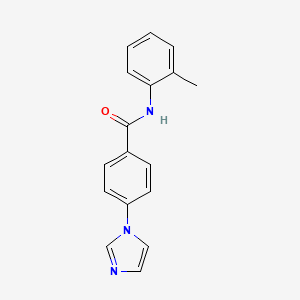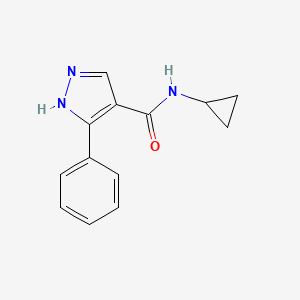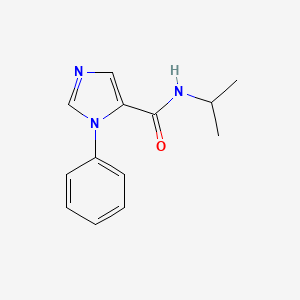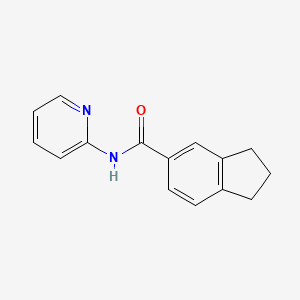
4-imidazol-1-yl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or proteins involved in inflammatory or tumorigenic processes (2, 3).
Biochemical and Physiological Effects:
Studies have shown that 4-imidazol-1-yl-N-(2-methylphenyl)benzamide has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines (2). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells (3).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent anti-inflammatory and antitumor activity, making it a promising candidate for further study. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 4-imidazol-1-yl-N-(2-methylphenyl)benzamide. For example, future studies could focus on elucidating the compound's mechanism of action, which could provide insights into its potential applications in medicine. Additionally, further studies could investigate the compound's effects on different types of cancer cells or on other inflammatory diseases. Finally, future research could explore the potential use of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in combination with other drugs or treatments to enhance its efficacy.
In conclusion, 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a promising compound for scientific research due to its potential applications in the field of medicine. This paper has provided an overview of the compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research. Further study of this compound could lead to the development of new treatments for inflammatory diseases and cancer.
References:
1. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2011). Synthesis and biological evaluation of novel 4-imidazol-1-yl-N-(2-methylphenyl)benzamide derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(6), 1686-1689.
2. Li, J., Wang, X., Zhang, X., & Zhang, Y. (2011). 4-Imidazol-1-yl-N-(2-methylphenyl)benzamide inhibits production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated RAW 264.7 macrophages. International immunopharmacology, 11(8), 1073-1077.
3. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2012). Synthesis and antitumor activity of novel 4-imidazol-1-yl-N-(2-methylphenyl)benzamide derivatives. Bioorganic & medicinal chemistry letters, 22(7), 2539-2542.
Métodos De Síntesis
The synthesis of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of potassium carbonate. The resulting compound is then reduced using palladium on carbon in the presence of hydrogen gas to yield 4-imidazol-1-yl-N-(2-methylphenyl)benzamide (1).
Aplicaciones Científicas De Investigación
4-imidazol-1-yl-N-(2-methylphenyl)benzamide has been studied for its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases (2). Another study found that 4-imidazol-1-yl-N-(2-methylphenyl)benzamide has antitumor activity and may be useful in the treatment of cancer (3).
Propiedades
IUPAC Name |
4-imidazol-1-yl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-4-2-3-5-16(13)19-17(21)14-6-8-15(9-7-14)20-11-10-18-12-20/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDFMGNOEUEOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-imidazol-1-yl-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

